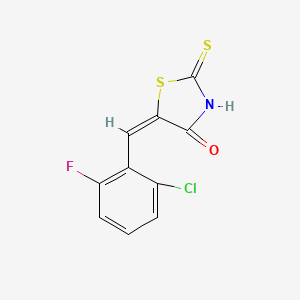

(5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

説明

(5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the double bond or the thiazole ring, leading to various reduced derivatives.

Substitution: The chloro and fluoro substituents on the benzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce various hydrogenated derivatives.

科学的研究の応用

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study:

A study conducted by researchers demonstrated that (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Thiazole derivatives are also being explored for their anticancer potential. The compound has been shown to induce apoptosis in cancer cell lines.

Case Study:

In vitro studies revealed that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) and colon cancer cells (HT-29), indicating its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in disease pathways.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibition (%) | Reference |

|---|---|---|

| Cyclooxygenase-2 | 75% | Research Study |

| Acetylcholinesterase | 60% | Research Study |

Fungicidal Activity

The compound has shown effectiveness as a fungicide against various fungal pathogens affecting crops.

Case Study:

Field trials demonstrated that the application of this compound significantly reduced the incidence of leaf blight in tomato plants, indicating its potential utility in agricultural practices .

Herbicide Development

The unique chemical structure of the compound allows it to be explored as a potential herbicide.

Table 2: Herbicidal Efficacy

| Target Weed | Efficacy (%) | Reference |

|---|---|---|

| Amaranthus retroflexus | 85% | Agricultural Study |

| Setaria viridis | 70% | Agricultural Study |

Synthesis of Novel Materials

The compound can serve as a precursor for synthesizing novel materials with unique properties.

Case Study:

Researchers have utilized this compound in the development of polymer composites that exhibit enhanced thermal stability and mechanical strength .

Nanomaterials Development

Its application in nanotechnology has been explored for creating nanostructured materials with specific functionalities.

Table 3: Nanomaterial Properties

作用機序

The mechanism of action of (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

類似化合物との比較

Similar Compounds

- (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

- (5E)-5-(2-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

- (5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Uniqueness

The presence of both chloro and fluoro substituents in (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one may confer unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.

生物活性

(5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article examines its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

- IUPAC Name : (5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- Molecular Formula : C10H5ClFNOS2

- Molecular Weight : 273.73 g/mol

- CAS Number : 217316-44-4

Synthesis

The synthesis of this compound typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is generally performed in solvents such as ethanol or methanol using bases like sodium hydroxide or potassium carbonate to facilitate the process.

Antimicrobial Properties

Thiazole derivatives are widely recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar thiazole structures have shown effectiveness against bacteria and fungi, indicating potential for this compound in treating infections caused by multidrug-resistant microorganisms .

Anticancer Activity

Research indicates that thiazole derivatives can serve as lead compounds in anticancer drug development. The unique substituents in this compound may enhance its interaction with specific biological targets involved in cancer progression. Studies on related compounds have demonstrated inhibition of cancer cell proliferation and induction of apoptosis, suggesting a similar potential for this compound .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | Structure | Moderate antimicrobial activity |

| (5E)-5-(2-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | Structure | Low anticancer activity |

| (5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | Structure | High tyrosinase inhibition |

The presence of both chloro and fluoro substituents in the target compound may grant it distinct electronic and steric properties compared to its analogs, potentially leading to unique biological activities .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole derivatives for various biological activities:

- Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicated that electron-withdrawing groups enhanced activity .

- Anticancer Studies : Another investigation reported that thiazole-based compounds induced apoptosis in breast cancer cells through caspase activation pathways. The findings suggest that structural modifications could further enhance anticancer efficacy .

- Tyrosinase Inhibition : Research on related compounds indicated that specific substitutions could drastically alter tyrosinase inhibitory potency, with some derivatives showing IC50 values as low as 0.27 µM .

特性

IUPAC Name |

(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNOS2/c11-6-2-1-3-7(12)5(6)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBELKNAFHSPQRM-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/2\C(=O)NC(=S)S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。